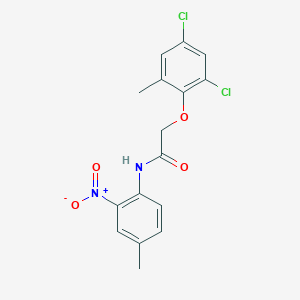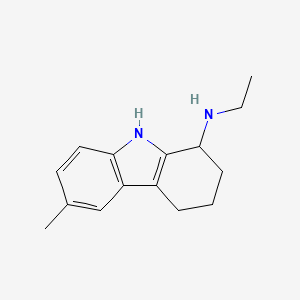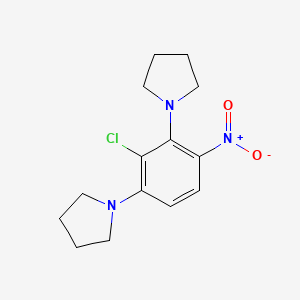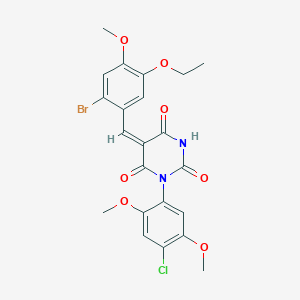![molecular formula C22H20ClNOS2 B5196271 2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5196271.png)
2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide, commonly known as CMPT, is a compound with potential therapeutic applications. It belongs to the class of thioacetamide derivatives and has been studied extensively for its biological properties.
Mecanismo De Acción
The mechanism of action of CMPT is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and play a role in cancer invasion and metastasis. CMPT also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer development. Additionally, CMPT has been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense and can protect against oxidative stress.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and metastasis in various cancer models, including breast, lung, and colon cancer. CMPT has also been shown to reduce inflammation in models of arthritis and colitis. In neurological disorders, CMPT has been shown to protect against oxidative stress and reduce neuronal damage in models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPT has several advantages for lab experiments. It is relatively easy to synthesize and has good stability in solution. It also has low toxicity and can be administered orally or intravenously. However, CMPT has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings. Additionally, the mechanism of action of CMPT is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of CMPT. One area of research is the development of more potent and selective analogs of CMPT. Another area of research is the investigation of the mechanism of action of CMPT, which could lead to the development of new therapeutic targets. Additionally, the potential diagnostic applications of CMPT in cancer and neurological disorders warrant further investigation. Finally, the safety and efficacy of CMPT in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of CMPT involves the reaction of 4-chlorobenzenethiol with 2-methyl-4-(phenylthiomethyl)aniline in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with N-chloroacetyl-2-aminobenzothiazole to obtain CMPT. The yield of the synthesis process is approximately 50%, and the purity of the compound is verified through thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
CMPT has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. CMPT has also been studied for its potential as a diagnostic tool for cancer and neurological disorders.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNOS2/c1-16-13-17(14-26-19-5-3-2-4-6-19)7-12-21(16)24-22(25)15-27-20-10-8-18(23)9-11-20/h2-13H,14-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXUFNVDMNXVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5196192.png)


![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5196220.png)
![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)

![6-chloro-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)

![1-(4-biphenylylcarbonyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B5196275.png)

![12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one](/img/structure/B5196296.png)
![3-[1-(4-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5196300.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B5196301.png)
![methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B5196304.png)